molecular formula C10H13ClN2O3S B181811 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine CAS No. 325724-68-3

4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine

Cat. No.: B181811
CAS No.: 325724-68-3
M. Wt: 276.74 g/mol
InChI Key: HJHVNNNCRKMFLQ-UHFFFAOYSA-N
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Description

4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine is a chemical compound with the molecular formula C10H13ClN2O3S and a molecular weight of 276.74 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “4-chloro-3-(morpholine-4-sulfonyl)benzoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine typically involves the reaction of 4-chloroaniline with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target molecules .

Comparison with Similar Compounds

4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(12)7-10(9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHVNNNCRKMFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390154
Record name 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325724-68-3
Record name 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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